Imidazo[1,2-a]quinoxalin-4-amine

Adenosine A₁ receptor GPCR antagonist CNS drug discovery

Imidazo[1,2-a]quinoxalin-4-amine (CAS 38346-47-3) is a nitrogen-rich tricyclic heterocycle with molecular formula C₁₀H₈N₄ and molecular weight 184.20 g/mol, serving as the unsubstituted parent scaffold of the imidazoquinoxaline (imiqualine) pharmacophore family. The scaffold features a 4-NH₂ group critical for hydrogen-bond interactions with biological targets.

Molecular Formula C10H8N4
Molecular Weight 184.2 g/mol
Cat. No. B1249087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]quinoxalin-4-amine
Synonymsimidazo(1,2-a)quinoxalin-4-amine
Molecular FormulaC10H8N4
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C3=NC=CN23)N
InChIInChI=1S/C10H8N4/c11-9-10-12-5-6-14(10)8-4-2-1-3-7(8)13-9/h1-6H,(H2,11,13)
InChIKeyRIEGODVWDDKNBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]quinoxalin-4-amine: Core Scaffold Identity and Physicochemical Baseline for Research Procurement


Imidazo[1,2-a]quinoxalin-4-amine (CAS 38346-47-3) is a nitrogen-rich tricyclic heterocycle with molecular formula C₁₀H₈N₄ and molecular weight 184.20 g/mol, serving as the unsubstituted parent scaffold of the imidazoquinoxaline (imiqualine) pharmacophore family . The scaffold features a 4-NH₂ group critical for hydrogen-bond interactions with biological targets [1]. Its physicochemical profile—predicted density 1.5±0.1 g/cm³, boiling point 353.7±42.0 °C at 760 mmHg, and LogP approximately 2.1 —provides a baseline for assessing how subsequent substituent modifications alter drug-like properties. This compound is commercially available from multiple vendors at ≥98% purity and represents the minimal pharmacophoric unit from which high-potency derivatives targeting adenosine A₁ receptors, JNK1 kinase, tubulin polymerization, and phosphodiesterase 4 (PDE4) have been elaborated .

Unsubstituted imidazoquinoxaline pharmacophore core scaffold for derivatization studies
4-NH2 hydrogen-bond donor group for target engagement in GPCR and kinase assays
Baseline scaffold for substituent SAR elaboration across four or more target families

Why Imidazo[1,2-a]quinoxalin-4-amine Cannot Be Interchanged with Other Tricyclic Heterocycles in Target-Based Screening


The unsubstituted imidazo[1,2-a]quinoxalin-4-amine scaffold is the pharmacophoric core from which substitution patterns drive divergent target selectivity and potency across at least four distinct protein families. The 4-NH group is essential for hydrogen-bond donor interactions: secondary amines at position 4 retain nanomolar A₁ adenosine receptor affinity, whereas tertiary amines are almost devoid of activity [1]. The C-1 position governs target preference—methyl substitution favors adenosine receptor binding, while phenethyl or methoxyphenyl groups redirect activity toward tubulin polymerization inhibition or melanoma cytotoxicity [2]. SAR studies demonstrate that even minor homologation (e.g., methylene insertion in AX13587 to yield AX14373) shifts kinase selectivity profiles from multi-target (JNK/MAST3/MAST4) to JNK1-specific inhibition [3]. Consequently, procurement of the correct derivative—not merely any imidazoquinoxaline—is critical for reproducing published biological outcomes [4].

4-NH group Secondary amine is essential for reported target interaction; tertiary amine substitution may shift activity profile significantly
C-1 substituent Substituent identity redirects target selectivity across distinct protein families; methyl, phenethyl, or methoxyphenyl groups produce divergent profiles
Linker length Minor methylene homologation may shift kinase selectivity from multi-kinase to isoform-specific profiles; SAR context may not transfer

Quantitative Differentiation of Imidazo[1,2-a]quinoxalin-4-amine Derivatives: Head-to-Head Data Across Five Target Dimensions


Adenosine A₁ Receptor Affinity: IRFI 165 vs. Parent Scaffold and Nonxanthine Comparators

The imidazo[1,2-a]quinoxalin-4-amine scaffold, when substituted with 1-methyl and N-cyclopentyl groups to yield IRFI 165 (4-cyclopentylamino-1-methylimidazo[1,2-a]quinoxaline), achieves a Ki(A₁) of 7.9 nM, making it the most potent compound in a series of imidazo[1,2-a]quinoxalin-4-amines [1]. In contrast, tertiary amine derivatives within the same series were almost devoid of A₁ activity, confirming the essential hydrogen-bond donor role of the 4-NH group [1]. IRFI 165 also exhibits good selectivity versus A₂ₐ and A₃ adenosine receptor subtypes and was selected for further pharmacological studies including CNS-selective antidepressant-like activity evaluation [2].

A1 Receptor Affinity
Head-to-head
IRFI 165 Ki = 7.9 nM vs. tertiary amines essentially inactive
Supports 4-NH secondary amine SAR for receptor binding
Rat brain A1 radioligand binding assay; selectivity vs. A2A/A3 reported
Adenosine A₁ receptor GPCR antagonist CNS drug discovery Nonxanthine ligand

JNK1 Kinase Inhibition: Hit-to-Lead Optimization Yields 34-Fold Potency Gain and Divergent Kinase Selectivity

In a rhJNK1 high-throughput screening campaign, the parent imidazo[1,2-a]quinoxaline compound 1 was identified as a modest 1.6 μM rhJNK1 inhibitor [1]. Hit-to-lead optimization yielded AX13587 with a 10-fold improvement in potency (rhJNK1 IC₅₀ = 160 nM) and enabled co-crystallization with JNK1 to identify key molecular interactions [1]. Kinase profiling against 125+ kinases revealed AX13587 inhibited JNK, MAST3, and MAST4, whereas its methylene homolog AX14373 achieved both higher potency (native JNK1 IC₅₀ = 47 nM) and highly specific JNK inhibition [1]. This represents a 34-fold total potency gain from the initial hit to AX14373.

JNK1 Potency Gain
Head-to-head
34-fold total improvement: 1.6 µM (parent) to 47 nM (AX14373)
Supports structure-based JNK1 inhibitor design context
Co-crystal PDB: 4L7F; selectivity shift from multi-kinase to JNK1-specific
JNK1 kinase inhibitor Kinase selectivity profiling Hit-to-lead optimization Co-crystal structure

Melanoma Cytotoxicity: EAPB0203 Outperforms Clinical Comparators Fotemustine and Imiquimod

EAPB0203 (N-methyl-1-(2-phenylethyl)imidazo[1,2-a]quinoxalin-4-amine), a first-generation imiqualine, demonstrated an IC₅₀ of 1.57 μM (1,570 nM) against the A375 human melanoma cell line [1]. In the same study, EAPB0203 was 110 times more active than fotemustine (IC₅₀ = 173 μM) and 45 times more active than imiquimod (IC₅₀ = 70 μM) [1]. In vivo, EAPB0203 at 5 and 20 mg/kg (i.p.) increased survival time by up to 4 weeks compared to control and 2 weeks compared to fotemustine in M4Be xenografted mice [2], though absolute i.p. bioavailability was limited to 22.7% [2].

A375 Cytotoxicity
Head-to-head
EAPB0203 IC50 = 1.57 µM vs. fotemustine 173 µM, imiquimod 70 µM
Supports cell-model endpoint interpretation for melanoma studies
A375 cell line; M4Be xenograft model context; i.p. route
Melanoma Cytotoxicity Imiqualines Anticancer drug discovery

Intra-Scaffold Differentiation: Second-Generation EAPB02303 Achieves 10 nM Potency with a Divergent Mechanism from EAPB0503

Within the imidazo[1,2-a]quinoxalin-4-amine family, first-generation compounds EAPB0203 (IC₅₀ = 1,570 nM) and EAPB0503 (IC₅₀ = 200 nM) both inhibit tubulin polymerization at 1 µM, consistent with a microtubule-interfering mechanism [1]. The second-generation derivative EAPB02303 achieves an IC₅₀ of 10 nM on the A375 melanoma cell line—10 to 100 times more potent than its predecessors—yet shows no binding to tubulin at 1 µM, suggesting a different and original mechanism of action [1]. This intra-series divergence demonstrates that the imidazo[1,2-a]quinoxalin-4-amine scaffold can access multiple anticancer mechanisms through specific substitution patterns [2].

Intra-Series Potency
Head-to-head
EAPB02303 IC50 = 10 nM vs. EAPB0503 200 nM; tubulin-independent mechanism
Substituent-specific mechanism divergence within same scaffold
Second-generation vs. first-generation; tubulin polymerization assay at 1 µM
Imiqualine generations Tubulin polymerization Mechanism of action Melanoma

PDE4 Inhibition and Anti-Inflammatory Potential: SAR-Guided Differentiation of Imidazo[1,2-a]quinoxalin-4-amines

Imidazo[1,2-a]quinoxalin-4-amines demonstrate potent PDE4 inhibitory activity, with structure-activity studies emphasizing the critical importance of a methylamino group at position 4 and a weakly hindered substituent at position 1 [1]. In functional assays, these compounds dose-dependently prevented TNF-α-triggered death of L929 cells, with the 8-series (-NHCH₃ at R4) being the most potent [2]. PDE4 inhibition by imidazo[1,2-a]quinoxalines elevates intracellular cAMP in PBMCs, suppressing TNF-α mRNA transcription—an effect antagonistic to that of imiquimod, providing a mechanistic basis for their anti-inflammatory potential distinct from the TLR7 agonist activity of related imidazoquinolines [2].

PDE4 SAR Profile
Class-level
4-NHCH3 essential; C-1 weakly hindered substituent required
SAR-driven chemotype context for PDE4 inhibition studies
Class-level inference; compound-specific validation advised
Phosphodiesterase 4 PDE4 inhibitor Anti-inflammatory cAMP modulation

Pharmacokinetic Differentiation: EAPB0203 vs. EAPB0503—Clearance, Volume of Distribution, and Bioavailability

Comparative pharmacokinetic profiling in rats after intravenous and intraperitoneal administration reveals quantitative differences between two first-generation imiqualines [1]. EAPB0203 showed total clearance of 3.2 L/(h·kg), volume of distribution of 4.3 L/kg, and i.p. bioavailability of 22.7%, while EAPB0503 showed clearance of 2.2 L/(h·kg), volume of distribution of 2.5 L/kg, and i.p. bioavailability of 35% [1]. Both compounds were extensively bound to human serum albumin (~98–99.5%), with unbound intrinsic clearances from human liver microsomes of approximately 56 mL/(min·g) protein, primarily metabolized by CYP1A1/2 and CYP3A isoforms [1]. These differences inform derivative selection for in vivo pharmacology studies.

Rat PK Parameters
Head-to-head
EAPB0503 F = 35% vs. EAPB0203 F = 22.7%; CL 2.2 vs. 3.2 L/(h·kg)
Informs in vivo exposure-model selection for pharmacology studies
Male Wistar rats; i.v. and i.p. routes; CYP1A1/2 and CYP3A metabolism
Pharmacokinetics Bioavailability Drug metabolism Preclinical ADME

Imidazo[1,2-a]quinoxalin-4-amine: High-Impact Research and Procurement Application Scenarios


Adenosine A₁ Receptor Antagonist Screening and CNS Drug Discovery

Researchers pursuing nonxanthine A₁ adenosine receptor antagonists for CNS indications (depression, neuroprotection) should procure IRFI 165 (CAS 191349-26-5; Ki = 7.9 nM) as their positive control or lead compound. The parent imidazo[1,2-a]quinoxalin-4-amine scaffold enables elaboration of the 1-methyl, N-cyclopentyl substitution pattern essential for sub-nanomolar A₁ affinity and selectivity over A₂ₐ and A₃ subtypes [1]. Tertiary amine analogs should be avoided as they are essentially inactive at A₁ receptors [1].

JNK1 Kinase Inhibitor Development with Structural Biology Support

For structure-based drug design targeting JNK1, the imidazo[1,2-a]quinoxalin-4-amine series is uniquely supported by a co-crystal structure (PDB: 4L7F) of AX13587 bound to JNK1 [2]. Procurement of AX13587 (rhJNK1 IC₅₀ = 160 nM) provides a validated tool compound, while AX14373 (native JNK1 IC₅₀ = 47 nM) offers a highly JNK1-specific probe with minimal off-target kinase activity against 125+ kinases [2]. The parent compound 1 (IC₅₀ = 1.6 μM) serves as a baseline for assessing potency improvements during medicinal chemistry campaigns [2].

Melanoma Anticancer Drug Discovery with In Vivo Validation

For melanoma-focused drug discovery programs, EAPB0203 (CAS 681284-86-6) provides a first-generation imiqualine lead with validated in vitro superiority over fotemustine (110-fold) and imiquimod (45-fold) against A375 melanoma cells [3] and demonstrated in vivo efficacy in M4Be xenograft models [3]. For programs seeking higher potency and a tubulin-independent mechanism, second-generation EAPB02303 (IC₅₀ = 10 nM) offers a 157-fold improvement over EAPB0203 with a distinct, original mechanism [4]. EAPB0503 (IC₅₀ = 200 nM; tubulin polymerization inhibitor) is available for microtubule-targeted anticancer studies with higher i.p. bioavailability (35%) than EAPB0203 (22.7%) [5].

PDE4-Targeted Anti-Inflammatory Drug Discovery and TNF-α Modulation Studies

Investigators studying PDE4 inhibition for inflammatory diseases (asthma, COPD) should select imidazo[1,2-a]quinoxalin-4-amines bearing a 4-methylamino group and a weakly hindered C-1 substituent for optimal PDE4 inhibitory activity [6]. These compounds elevate intracellular cAMP in PBMCs, suppressing TNF-α production—a mechanism antagonistic to imiquimod's TLR7 agonism [6]. This scaffold class is therefore distinct from imidazoquinolines and offers a differentiated anti-inflammatory pharmacological profile for in vitro and in vivo validation studies.

Application
Selection Property
Validation Focus
A1 adenosine receptor pharmacology
4-NH secondary amine; 1-methyl, N-cyclopentyl substitution pattern
A1/A2A/A3 selectivity binding assay context
JNK1 kinase inhibition studies
Methylene linker length and homologation state
Kinase panel selectivity profiling; co-crystal binding-mode verification
Melanoma cell-model cytotoxicity
C-1 phenethyl substitution; generation tier
Cell-viability and tubulin polymerization endpoints
PDE4 inhibition and TNF-α modulation
4-methylamino with C-1 weak steric hindrance
cAMP elevation and TNF-α suppression in PBMCs
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